1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane
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Overview
Description
1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane is a unique organosilicon compound characterized by its trisilane backbone and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane can be synthesized through a series of reactions involving organosilicon precursors. One common method involves the hydrosilylation of vinylsilane derivatives with methoxy-substituted trisilane compounds under the influence of platinum catalysts. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures around -10°C to 25°C.
Substitution: Sodium alkoxides; temperatures around 25°C to 50°C.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted trisilane derivatives.
Scientific Research Applications
1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, facilitating catalytic processes. Additionally, its functional groups allow for specific interactions with biological molecules, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- 1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane
- 1,1,2,2,3,3-Hexamethyltrisilane
Comparison: 1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane is unique due to its ethenyl and methoxy functional groups, which provide distinct reactivity and applications compared to other trisilane derivatives. The presence of these groups enhances its utility in various chemical reactions and industrial applications, setting it apart from similar compounds.
Properties
CAS No. |
928257-87-8 |
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Molecular Formula |
C9H24OSi3 |
Molecular Weight |
232.54 g/mol |
IUPAC Name |
ethenyl-[[methoxy(dimethyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C9H24OSi3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h9H,1H2,2-8H3 |
InChI Key |
KQJVMVYQEUOTPR-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)[Si](C)(C)[Si](C)(C)C=C |
Origin of Product |
United States |
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